tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate
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Description
Tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been reported to inhibit certain enzymes, which can lead to a decrease in the production of harmful substances in the body .
Biochemical Pathways
For example, indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that they may have a range of molecular and cellular effects .
Properties
IUPAC Name |
tert-butyl 4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(25)24-10-8-14(9-11-24)17-13-18(23-22-17)16-12-15(26-4)6-7-19(16)27-5/h6-7,12-14H,8-11H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVNRYHGSYWSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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